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Compound of Interest

Compound Name: 2-Fluoro-5-hydroxybenzaldehyde

Cat. No.: B021085

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectral data for the compound 2-Fluoro-
5-hydroxybenzaldehyde (CAS No: 103438-84-2). The information is compiled from various
public sources to aid in the characterization and utilization of this compound in research and
development.

Compound Information

Property Value Source
2-fluoro-5-

IUPAC Name PubChem[1]
hydroxybenzaldehyde

Molecular Formula C7HsFO2 PubChem[1]

Molecular Weight 140.11 g/mol PubChem[1]

SNILBNSNKISKLU-
InChl Key PubChem[1]
UHFFFAOYSA-N

SMILES C1=CC(=C(C=C10)C=0)F PubChem[1]

Spectral Data
Mass Spectrometry (GC-MS)
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Gas Chromatography-Mass Spectrometry (GC-MS) data for 2-Fluoro-5-
hydroxybenzaldehyde is available through the NIST Mass Spectrometry Data Center. A
summary of the key mass-to-charge ratios (m/z) is provided below.

Data Point Value (m/z)
Top Peak 139

2nd Highest Peak 140

3rd Highest Peak 83

Infrared (IR) Spectroscopy

An infrared spectrum for 2-Fluoro-5-hydroxybenzaldehyde is available in the SpectraBase
database. While the full dataset of peaks and intensities is proprietary, the spectrum confirms
the presence of key functional groups. Researchers can access the spectrum through the
SpectraBase service for detailed analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, publicly accessible, experimentally determined *H and 3C NMR data for
2-Fluoro-5-hydroxybenzaldehyde could not be located in the reviewed scientific literature and
databases. For definitive structural confirmation and analysis, it is recommended that
researchers acquire NMR spectra of their own samples.

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of the
spectral data types discussed. These methodologies are based on standard practices for the
analysis of aromatic aldehydes and can be adapted for 2-Fluoro-5-hydroxybenzaldehyde.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the parent molecule and its fragments,
confirming the molecular weight and fragmentation pattern.
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Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent
GC-MS system).

Methodology:

o Sample Preparation: A dilute solution of 2-Fluoro-5-hydroxybenzaldehyde is prepared in a
volatile organic solvent such as dichloromethane or ethyl acetate.

e GC Separation:

[¢]

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 pm film
thickness) is typically used.

[¢]

Injection: 1 uL of the sample is injected in splitless mode.

[¢]

Oven Temperature Program: An initial temperature of 50°C is held for 2 minutes, then
ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

[¢]

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
e MS Detection:

o lonization: Electron lonization (El) at 70 eV is used.

o Mass Range: The mass analyzer scans a range of m/z from 50 to 500.

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and characteristic fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic
vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Methodology (Attenuated Total Reflectance - ATR):
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o Sample Preparation: A small amount of the solid 2-Fluoro-5-hydroxybenzaldehyde is
placed directly onto the ATR crystal.

o Data Acquisition: The ATR accessory is engaged to ensure good contact between the
sample and the crystal. The IR spectrum is recorded over a range of 4000-400 cm~1.

» Data Analysis: The spectrum is analyzed for characteristic absorption bands, such as the O-
H stretch of the hydroxyl group, the C=0 stretch of the aldehyde, C-F stretch, and aromatic
C-H and C=C stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure by analyzing the chemical environment
of the hydrogen (*H) and carbon (*3C) nuclei.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:

o Sample Preparation: Approximately 5-10 mg of 2-Fluoro-5-hydroxybenzaldehyde is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDClIs, or
deuterated dimethyl sulfoxide, DMSO-ds) in an NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard (0O ppm).

e 1H NMR Acquisition: The *H NMR spectrum is acquired with a sufficient number of scans to
obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: The 13C NMR spectrum is acquired, often using a proton-decoupled
pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

o Data Analysis: The chemical shifts (8), signal multiplicities (singlet, doublet, triplet, etc.), and
coupling constants (J) are analyzed to assign the signals to the specific protons and carbons
in the molecular structure.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 2-Fluoro-5-hydroxybenzaldehyde.
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Compound Synthesis & Purification
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A generalized workflow for the synthesis and spectroscopic characterization of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b021085#spectral-data-for-2-fluoro-5-
hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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